molecular formula C14H10Cl3NO2 B5823638 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide

Cat. No.: B5823638
M. Wt: 330.6 g/mol
InChI Key: NVGQSIRVONCUEC-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a chlorine atom at the 2nd position of the phenyl ring, and a methoxy group at the 4th position of the benzamide structure

Properties

IUPAC Name

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-20-13-10(16)6-8(7-11(13)17)14(19)18-12-5-3-2-4-9(12)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQSIRVONCUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 60°C) to facilitate the formation of the benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of high-purity starting materials and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(4-chlorophenyl)-benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)-benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group at the 4th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

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